molecular formula C21H18N2 B3017698 2-Phenyl-1-(2-phenylethyl)benzimidazole CAS No. 95866-89-0

2-Phenyl-1-(2-phenylethyl)benzimidazole

Cat. No.: B3017698
CAS No.: 95866-89-0
M. Wt: 298.389
InChI Key: YDVQIPRITAUFQE-UHFFFAOYSA-N
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Description

2-Phenyl-1-(2-phenylethyl)benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a benzimidazole core with phenyl and phenylethyl substituents, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

2-Phenyl-1-(2-phenylethyl)benzimidazole is a derivative of benzimidazole, which has been found to exhibit potent antiproliferative and antimicrobial activities . The primary targets of this compound are cancer cell lines such as A549, A498, HeLa, A375, and HepG2 . These targets play a crucial role in the growth and proliferation of cancer cells.

Mode of Action

The compound interacts with its targets by inhibiting their proliferation. It has been found to be particularly active against HeLa and A375 cancer cell lines, with IC50 values in the range of 0.02–0.04 µM . This suggests that the compound binds to its targets with high affinity, leading to the inhibition of cancer cell growth and proliferation.

Biochemical Pathways

It is known that benzimidazole derivatives can act as eukaryotic topoisomerase ii inhibitors , which play a key role in DNA replication and transcription. By inhibiting this enzyme, the compound could potentially disrupt the normal cell cycle, leading to cell death.

Pharmacokinetics

It is known that benzimidazole derivatives generally have good bioavailability due to their ability to form stable complexes with biological macromolecules . This suggests that the compound could be well-absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner.

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and proliferation. In vitro studies have shown that the compound exhibits good to potent antiproliferative activity against various cancer cell lines . Moreover, some derivatives of the compound were found to be less toxic to normal human cells than the positive control compound methotrexate , suggesting a potential therapeutic window.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substituents on the benzimidazole ring can significantly affect the compound’s anticancer activity . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other biological molecules in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(2-phenylethyl)benzimidazole typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulphite as an oxidizing agent in a solvent mixture under mild conditions . The reaction proceeds efficiently, yielding the desired benzimidazole derivative with high purity.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(2-phenylethyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of an acid catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylbenzimidazole
  • 2-(Phenylethyl)benzimidazole
  • 2-(Phenoxymethyl)benzimidazole

Uniqueness

2-Phenyl-1-(2-phenylethyl)benzimidazole is unique due to its dual phenyl and phenylethyl substituents, which enhance its biological activity and specificity. Compared to other benzimidazole derivatives, this compound exhibits a broader spectrum of activity and higher potency in various biological assays .

Properties

IUPAC Name

2-phenyl-1-(2-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2/c1-3-9-17(10-4-1)15-16-23-20-14-8-7-13-19(20)22-21(23)18-11-5-2-6-12-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVQIPRITAUFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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